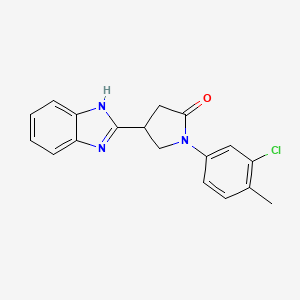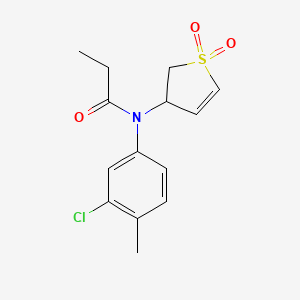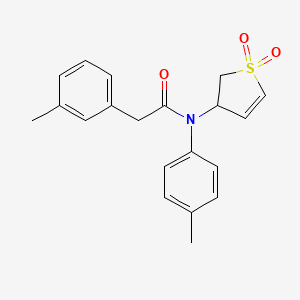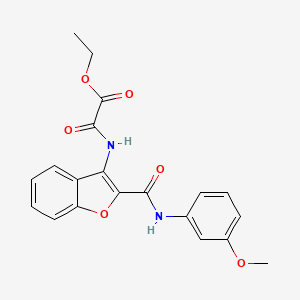
Ethyl 2-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate
Descripción general
Descripción
Ethyl 2-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EMAO and is synthesized using a simple method that involves the reaction of 3-methoxybenzoyl chloride with 3-aminobenzofuran-2-carboxylic acid, followed by the reaction with ethyl oxalyl chloride. EMAO has been shown to have a wide range of biochemical and physiological effects, making it an exciting area of research. In
Mecanismo De Acción
Target of Action
Ethyl 2-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate primarily targets the epidermal growth factor receptor (EGFR) . EGFR is a receptor tyrosine kinase that plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various cancers, making it a significant target for anticancer therapies .
Mode of Action
This compound acts as an EGFR inhibitor . It binds to the ATP-binding site of the EGFR, preventing the receptor’s autophosphorylation and subsequent activation. This inhibition blocks downstream signaling pathways that are essential for cancer cell survival and proliferation. By inhibiting EGFR, the compound effectively reduces cell viability and induces apoptosis in cancer cells .
Biochemical Pathways
The inhibition of EGFR affects several downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways. These pathways are critical for cell survival, proliferation, and migration. By blocking these pathways, the compound can induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth and metastasis .
Pharmacokinetics
The pharmacokinetics of Ethyl 2-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate involves its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : It is excreted via the renal and biliary routes. The compound’s bioavailability is influenced by its metabolic stability and the efficiency of its absorption and distribution .
Result of Action
At the molecular level, the inhibition of EGFR leads to a decrease in phosphorylation of downstream signaling proteins. This results in reduced cell proliferation, increased apoptosis, and inhibition of angiogenesis. At the cellular level, these effects translate to reduced tumor growth and metastasis, making the compound a potential therapeutic agent for EGFR-overexpressing cancers .
Action Environment
The efficacy and stability of Ethyl 2-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate can be influenced by various environmental factors:
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EMAO is its ease of synthesis and high yield. It is also relatively stable and can be stored for long periods without significant degradation. However, EMAO has some limitations for lab experiments. It is highly hydrophobic, which can make it difficult to dissolve in aqueous solutions. It also has low solubility in organic solvents such as DMSO, which can limit its use in certain assays. Additionally, EMAO has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on EMAO. One area of research is to further investigate its potential as an anticancer agent. This could involve studying its efficacy in animal models of cancer and exploring its mechanism of action in more detail. Another area of research is to investigate its potential as a neuroprotective agent. This could involve studying its efficacy in animal models of neurodegenerative diseases and exploring its effects on cognitive function. Additionally, further research is needed to investigate the pharmacokinetics and toxicity of EMAO in vivo, which will be important for its potential clinical development.
Aplicaciones Científicas De Investigación
EMAO has been shown to have a wide range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. EMAO has been shown to have potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to inhibit tumor growth in animal models. EMAO achieves this by inducing apoptosis, inhibiting angiogenesis, and suppressing the migration and invasion of cancer cells.
Another area of research where EMAO has shown potential is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. EMAO has been shown to have neuroprotective effects by reducing oxidative stress, inhibiting inflammation, and promoting the survival of neurons. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
ethyl 2-[[2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-3-27-20(25)19(24)22-16-14-9-4-5-10-15(14)28-17(16)18(23)21-12-7-6-8-13(11-12)26-2/h4-11H,3H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMVZSOILGECBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



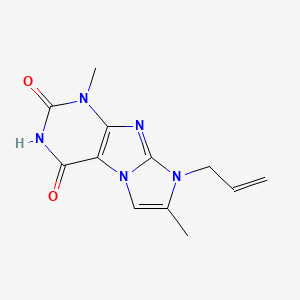
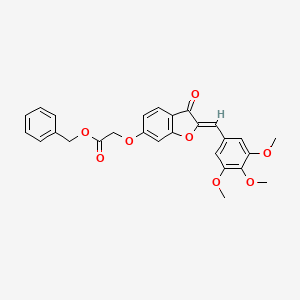
![(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3408071.png)
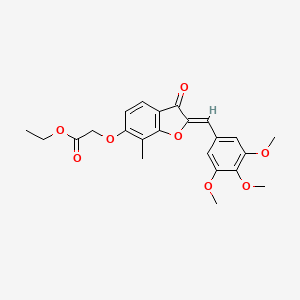
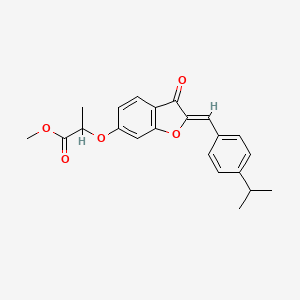
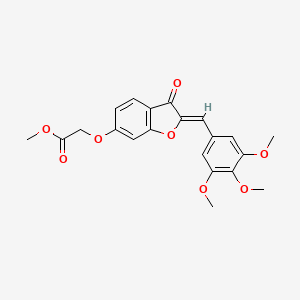

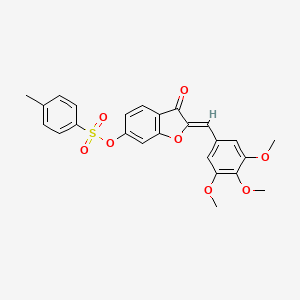

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3408114.png)

